Michellamine C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Michellamine C is a dimeric naphthylisoquinoline alkaloid isolated from the leaves of the tropical plant Ancistrocladus korupensis, which is indigenous to Cameroon. This compound has garnered significant interest due to its potent anti-HIV activity, particularly against the HIV-2 strain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Michellamine C involves a stereospecific palladium-catalyzed cross-coupling reaction. This process uses the 6′-naphthaleneboronic acid derivative of korupensmine A and the 6′-bromo analogue of the tetrabenzylated derivative of korupensmine B . Another method employs asymmetric Suzuki-Miyaura coupling reactions, which are known for their high enantioselectivity and efficiency .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic routes mentioned above provide a foundation for scalable production. The use of palladium-catalyzed cross-coupling and asymmetric Suzuki-Miyaura coupling reactions are likely to be adapted for industrial applications due to their efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: Michellamine C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can target the isoquinoline moieties.

Substitution: Substitution reactions can occur at the naphthalene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Michellamine C exhibits significant anti-HIV activity by targeting multiple stages of the HIV life cycle. Its mechanisms include:

- Inhibition of Reverse Transcriptase : this compound inhibits the enzymatic activities of reverse transcriptases from both HIV type 1 and HIV type 2, crucial for viral replication .

- Prevention of Cellular Fusion : The compound disrupts cellular fusion processes necessary for HIV infection, thereby inhibiting the formation of syncytia .

- Inhibition of Protein Kinase C : It also acts as a protein kinase C inhibitor, which affects various cellular processes related to viral replication .

Scientific Research Applications

This compound has been utilized in various research domains:

Antiviral Research

- This compound is primarily studied for its antiviral properties against HIV. Its effectiveness in inhibiting viral replication makes it a candidate for developing new antiviral therapies. Studies have shown that it can reduce viral loads significantly when administered during early infection stages .

Cancer Research

- Recent studies indicate that michellamines, including this compound, possess cytotoxic effects against certain cancer cell lines. In vitro experiments have demonstrated its ability to inhibit the growth of HeLa and pancreatic cancer cells under specific conditions .

Biochemical Studies

- As a model compound, this compound is used to study stereospecific synthesis and chiral biaryl natural products. Its unique structure provides insights into the synthesis of complex natural products .

Comparative Analysis with Related Compounds

This compound belongs to a class of compounds known as naphthylisoquinoline alkaloids. A comparison with other related compounds highlights its unique properties:

| Compound Name | Anti-HIV Activity | Mechanism of Action | Notable Differences |

|---|---|---|---|

| Michellamine A | Moderate | Inhibits reverse transcriptase | Less potent than this compound |

| Michellamine B | High | Inhibits reverse transcriptase and fusion | Similar but less effective in some assays |

| Korupensamines A/B | Variable | Various mechanisms | Different structural properties |

Case Studies

Case Study 1: Antiviral Efficacy

A study demonstrated that this compound significantly inhibited HIV replication in cell cultures when administered immediately post-infection. The compound's continuous presence was essential for maximal antiviral protection, underscoring its potential as a therapeutic agent in early-stage infections .

Case Study 2: Cytotoxicity Against Cancer Cells

Research indicated that this compound exhibited cytotoxic effects against cervical cancer cells (HeLa) with IC50 values comparable to standard chemotherapeutic agents. This suggests potential applications in cancer therapy, particularly in drug-resistant cases .

Wirkmechanismus

Michellamine C exerts its effects through multiple mechanisms:

Inhibition of Reverse Transcriptase: It inhibits the enzymatic activities of reverse transcriptases from both HIV type 1 and HIV type 2.

Inhibition of Cellular Fusion: this compound prevents cell fusion and syncytium formation, which are critical for HIV replication.

Inhibition of Protein Kinase C: This inhibition affects various cellular processes, including viral replication.

Vergleich Mit ähnlichen Verbindungen

Michellamine C is part of a group of naphthylisoquinoline alkaloids, including Michellamine A and this compound. These compounds share similar structures but differ in their biological activities:

Michellamine A: Less active against HIV compared to this compound.

This compound: Also exhibits anti-HIV activity but is less potent than this compound.

Korupensamines A and B: These are precursors in the synthesis of this compound and have their own unique biological activities.

This compound stands out due to its potent anti-HIV activity and its ability to inhibit multiple stages of the HIV life cycle, making it a unique and valuable compound for scientific research and potential therapeutic applications.

Biologische Aktivität

Michellamine C is an alkaloid derived from the tropical plant Ancistrocladus korupensis, belonging to a class of compounds known for their significant biological activities, particularly against viral and microbial pathogens. This article explores the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound, along with its counterparts A and B, has been studied primarily for its effects on human immunodeficiency virus (HIV) and other pathogens. The compound exhibits a complex mechanism of action that includes inhibition of reverse transcriptase and interference with cellular processes involved in viral replication.

Antiviral Activity

1. Inhibition of HIV Replication

Research indicates that this compound possesses antiviral properties against HIV-1 and HIV-2. It acts by inhibiting reverse transcriptase, an essential enzyme for viral replication. The compound has shown effective inhibition in cell culture studies, with IC50 values indicating the concentration required to inhibit 50% of viral replication:

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| This compound | HIV-1 | 15-35 |

| Michellamine B | HIV-2 | 4-6 |

This compound's effectiveness appears to be due to its structural similarity to other known inhibitors of protein kinase C (PKC), which is implicated in various cellular signaling pathways that facilitate HIV replication .

2. Mechanisms of Action

This compound exhibits multiple mechanisms by which it inhibits HIV:

- Reverse Transcriptase Inhibition : Like other michellamines, it inhibits the enzymatic activity of reverse transcriptase, preventing the conversion of viral RNA into DNA.

- Cellular Fusion Inhibition : The compound also inhibits the fusion of infected cells, thereby reducing the spread of the virus within host tissues .

Antimicrobial Activity

1. Efficacy Against Mycetoma Pathogens

Recent studies have highlighted the antimicrobial potential of this compound against mycetoma-causing pathogens. It has demonstrated significant activity against various strains of Madurella mycetomatis, with IC50 values ranging from 2.81 to 12.07 µg/mL. This suggests a promising role in treating neglected tropical diseases caused by fungal and bacterial infections .

2. Comparative Activity Table

The following table summarizes the antimicrobial activity of various michellamines against different strains:

| Compound | Pathogen | IC50 (µg/mL) |

|---|---|---|

| Michellamine B | M. mycetomatis (SAK-E013) | 6.57 |

| Michellamine A | M. mycetomatis (SAK-E07) | >15.14 |

| Michellamine B | M. mycetomatis (SAK-A05) | 2.95 |

These findings position this compound as a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several case studies have documented the biological activities of michellamines:

- In Vivo Studies : In experiments with Galleria mellonella larvae infected with M. mycetomatis, treatment with Michellamine B significantly increased survival rates, demonstrating its potential as a therapeutic agent in vivo .

- Protein Kinase C Inhibition : Research has shown that all three michellamines can inhibit PKC, which plays a crucial role in cell signaling related to growth and differentiation, further supporting their potential as therapeutic agents against various diseases .

Eigenschaften

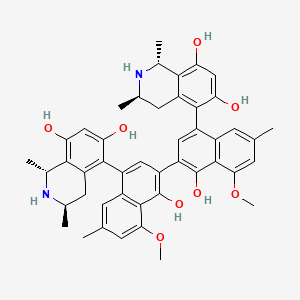

CAS-Nummer |

143168-23-4 |

|---|---|

Molekularformel |

C46H48N2O8 |

Molekulargewicht |

756.9 g/mol |

IUPAC-Name |

5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |

InChI |

InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3 |

InChI-Schlüssel |

GMLBVLXDRNJFGR-UHFFFAOYSA-N |

SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |

Isomerische SMILES |

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8C[C@H](N[C@@H](C8=C(C=C7O)O)C)C)O |

Kanonische SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |

Key on ui other cas no. |

143168-23-4 |

Synonyme |

michellamine A michellamine B michellamine C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.